Home > Products > Screening Compounds P130790 > 3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione - 1574612-90-0

3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Catalog Number: EVT-6666527
CAS Number: 1574612-90-0
Molecular Formula: C22H23N3O3
Molecular Weight: 377.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound that belongs to the class of spirocyclic compounds, characterized by a unique spiro structure where two rings are connected through a single atom. This compound is part of a broader category of triazaspiro compounds, which have garnered attention for their potential applications in medicinal chemistry and material science. The compound's structure includes a triazaspiro framework, which contributes to its biological activity and chemical properties.

Source and Classification

The compound can be classified under various chemical databases with the following identifiers:

  • CAS Number: 13625-39-3
  • Molecular Formula: C16H18N4O2
  • Molecular Weight: 298.34 g/mol

This compound has been studied for its pharmacological properties and potential therapeutic applications, particularly in the context of receptor inhibition and as a polymer stabilizer.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method includes:

  1. Formation of the Triazaspiro Framework: This is achieved through the reaction of diethyl oxalate with urea and ammonium carbonate under controlled conditions to yield an intermediate product.
  2. Acylation Step: The intermediate undergoes acylation with 3-methylbenzoyl chloride to introduce the aromatic substituent.
  3. Final Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

The detailed steps of the synthesis often involve specific reaction conditions such as temperature control, solvent choice (e.g., ethanol), and the use of catalysts like palladium on carbon for hydrogenation reactions .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be represented as follows:

  • InChI Key: HRSWSISJJJDBOQ-UHFFFAOYSA-N
  • Structural Features:
    • Three nitrogen atoms incorporated into a spirocyclic framework.
    • Aromatic benzyl and methylbenzoyl groups that enhance its lipophilicity and biological activity.

The compound exhibits a complex three-dimensional conformation due to the presence of multiple rings and substituents.

Chemical Reactions Analysis

Reactions and Technical Details

3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can participate in various chemical reactions:

  1. Reduction Reactions: The presence of carbonyl groups allows for reduction to alcohols or other functional groups.
  2. Substitution Reactions: The nitrogen atoms in the triazaspiro framework can act as nucleophiles in substitution reactions.
  3. Oxidation Reactions: Under oxidative conditions, it may form various derivatives that can be useful in further synthetic applications.

These reactions often require specific reagents such as lithium aluminum hydride for reductions or various oxidizing agents depending on the desired transformation .

Mechanism of Action

Process and Data

The mechanism by which 3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors involved in signaling pathways related to inflammation or cancer progression.

The compound's spirocyclic structure is believed to facilitate binding to these targets due to its unique spatial arrangement, potentially modulating their activity and leading to therapeutic effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Some key physical and chemical properties of 3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione include:

  • Melting Point: Approximately 303–304 °C (decomposes)
  • Solubility: Soluble in organic solvents such as ethanol; low solubility in water.
  • Stability: Stable under ambient conditions but may degrade under strong acidic or basic conditions.

These properties are crucial for understanding its behavior in biological systems and potential applications in drug formulation .

Applications

Scientific Uses

The primary applications of 3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione include:

  1. Pharmaceutical Development: Investigated as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in cell death pathways.
  2. Polymer Stabilization: Utilized as a stabilizer in polymer formulations due to its ability to enhance thermal stability and resistance to degradation.

Research continues into expanding its applications in various fields including medicinal chemistry, materials science, and biochemistry.

Introduction to the Chemotype of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

Historical Development of Spirocyclic Triazaspiro Scaffolds in Medicinal Chemistry

The 1,3,8-triazaspiro[4.5]decane-2,4-dione core represents a privileged heterocyclic scaffold bridging piperidine and hydantoin (imidazolidinedione) ring systems through a spiro carbon junction. Historically, spirocyclic hydantoins gained prominence through compounds like phenytoin (an anticonvulsant), but the 1,3,8-triazaspiro[4.5]decane variant remained underexplored for G-protein-coupled receptor (GPCR) targeting until recently. A paradigm shift occurred when high-throughput screening of a GPCR-focused library identified derivatives of this scaffold as potent and selective δ-opioid receptor (DOR) agonists, contrasting sharply with the clinically problematic SNC80 chemotype [2] [5]. Traditional DOR agonists like SNC80 and its analogs exhibit high β-arrestin recruitment efficacy, correlating with adverse effects including seizures, tachyphylaxis, and increased alcohol intake in preclinical models. The 1,3,8-triazaspiro[4.5]decane-2,4-dione core emerged as a structurally distinct chemotype demonstrating:

  • Submicromolar DOR Agonist Potency: Functional assays revealed cAMP inhibition (EC₅₀ ~300 nM) comparable to clinical candidates [5].
  • Reduced β-Arrestin Recruitment: <30% efficacy relative to SNC80, potentially mitigating seizure risk [2] [5].
  • Unprecedented Selectivity: Clean off-target profiles across 168 GPCRs in gpcrMAX screening [5].This chemotype’s discovery addressed a critical void in DOR drug development, where previous clinical failures were attributed partly to chemotype homogeneity [2].

Table 1: Evolution of DOR Agonist Chemotypes

Chemotype GenerationRepresentative CompoundKey LimitationsAdvantages of Triazaspiro[4.5]decane
First-generation (SNC80-like)SNC80, ADL5859High β-arrestin recruitment → seizures, tachyphylaxisMinimal β-arrestin recruitment → improved safety
Second-generation (Benzamide)PN6047 (clinical phase)Residual SNC80 structural similarity → developmental riskStructurally novel → reduced off-target liability
Novel Chemotype3-Benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dioneN/ADOR selectivity (EC₅₀ = 0.3 µM), G-protein bias, in vivo analgesic efficacy

Sources: [2] [5]

Structural Significance of Benzyl and Aryl Substituents in Receptor Binding

The 3-benzyl-8-(3-methylbenzoyl) derivative exemplifies strategic substituent engineering to optimize DOR interactions. Molecular docking and dynamics simulations reveal critical roles for each moiety:

  • N3-Benzyl Group: Positioned within a lipophilic subpocket (transmembrane helix 2/3 interface). The phenyl ring engages in π-π stacking with residue His2916.58, while the methylene linker allows optimal depth penetration. Removal or shortening of this linker reduces potency >10-fold, underscoring its role in anchoring [5] [7].
  • C8-Aryl Carbonyl: Projects into the orthosteric binding cleft, forming hydrogen bonds between the carbonyl oxygen and Lys2145.39. The 3-methylbenzoyl’s meta-methyl group enhances van der Waals contacts with Val2816.55 and Ile3047.39, explaining its superiority over unsubstituted benzoyl or aliphatic acyl variants [3] [8].
  • Spiro Core Geometry: The rigid spiro junction enforces a bioactive conformation where the hydantoin carbonyls hydrogen-bond with Asn1313.35 and Tyr1293.33. This contrasts with flexible linear analogs showing promiscuity at MOR/KOR [5].

Table 2: Binding Contributions of Key Substituents

Structural ElementInteraction TypeDOR Residues EngagedFunctional Consequence
Hydantoin C2/C4 carbonylsHydrogen bondingAsn1313.35, Tyr1293.33Agonist efficacy induction
N3-Benzyl phenyl ringπ-π stackingHis2916.58Binding affinity (Ki ≈ 150 nM)
C8-(3-Methylbenzoyl) carbonylH-bond acceptorLys2145.39Potency enhancement
meta-Methyl groupVan der WaalsVal2816.55, Ile3047.39Selectivity over MOR (>100x)

Sources: [3] [5] [8]

Role of 3-Methylbenzoyl Modifications in Bioactivity Optimization

The C8-(3-methylbenzoyl) modification exemplifies structure-activity relationship (SAR) refinement to enhance potency, selectivity, and drug-like properties. Key findings include:

  • Potency Enhancement: Analogs bearing 3-methylbenzoyl exhibit 3-5 fold lower EC₅₀ values in cAMP inhibition assays versus unsubstituted benzoyl (1.2 µM) or 4-methylbenzoyl (0.9 µM) derivatives. This aligns with docking predictions of favorable hydrophobic contact with Val281/Ile304 [3] [9].
  • Metabolic Stability: The meta-methyl group impedes cytochrome P450-mediated hydroxylation at the benzoyl ring’s vulnerable para-position, improving microsomal half-life (t₁/₂ > 45 min) over des-methyl analogs (t₁/₂ < 15 min) [3] [6].
  • Selectivity Optimization: Among 30 acyl variants tested, 3-methylbenzoyl conferred >100-fold selectivity for DOR over MOR/KOR in radioligand binding assays. This contrasts with 3,5-dimethoxybenzoyl analogs showing residual KOR affinity (Ki ~500 nM) [3] [9].Crucially, this modification maintains the desired G-protein bias profile (bias factor Δlog(τ/KA) = +0.8), avoiding β-arrestin recruitment associated with convulsant DOR agonists [5].

Table 3: SAR of C8-Acyl Modifications

C8 SubstituentDOR cAMP IC₅₀ (µM)β-Arrestin Recruitment (% SNC80)MOR Selectivity (Fold)Microsomal Stability (t₁/₂ min)
Benzoyl1.2 ± 0.228 ± 43514 ± 3
4-Methylbenzoyl0.9 ± 0.125 ± 35022 ± 4
3-Methylbenzoyl0.3 ± 0.0519 ± 2>10048 ± 6
3,5-Dimethylbenzoyl0.4 ± 0.0722 ± 39052 ± 7
Acetyl5.8 ± 0.935 ± 58>60

Sources: [3] [5] [9]

Properties

CAS Number

1574612-90-0

Product Name

3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

IUPAC Name

3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C22H23N3O3/c1-16-6-5-9-18(14-16)19(26)24-12-10-22(11-13-24)20(27)25(21(28)23-22)15-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3,(H,23,28)

InChI Key

VXKLAEAPQSSKHQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.